Superior Irreversible Inactivation Kinetics: Redafamdastat vs. PF-3845, PF-750, and URB597
Redafamdastat demonstrates substantially higher potency in irreversible FAAH inactivation compared to structurally related irreversible inhibitors. In direct kinetic assays measuring the bimolecular rate constant of inactivation (kinact/Ki), Redafamdastat achieves values of 40,300 ± 11,500 M⁻¹s⁻¹ for human FAAH and 32,400 ± 8,600 M⁻¹s⁻¹ for rat FAAH [1]. This represents a 3.2-fold increase over PF-3845 (12,600 ± 3,000 M⁻¹s⁻¹) for human FAAH and an 8.3-fold increase for rat FAAH (3,900 ± 780 M⁻¹s⁻¹) [1].
| Evidence Dimension | Irreversible FAAH inactivation kinetics (kinact/Ki, M⁻¹s⁻¹) |
|---|---|
| Target Compound Data | 40,300 ± 11,500 (hFAAH); 32,400 ± 8,600 (rFAAH) |
| Comparator Or Baseline | PF-3845: 12,600 ± 3,000 (hFAAH), 3,900 ± 780 (rFAAH); PF-750: 791 ± 34 (hFAAH), 104 ± 14 (rFAAH); URB597: 1,590 (hFAAH) |
| Quantified Difference | 3.2-fold higher than PF-3845 (hFAAH); 8.3-fold higher than PF-3845 (rFAAH); 51-fold higher than PF-750 (hFAAH); 25-fold higher than URB597 (hFAAH) |
| Conditions | 384-well format assay; values are averages ± S.D. of at least three independent determinations |
Why This Matters
Higher kinact/Ki values indicate faster and more complete irreversible enzyme inactivation at lower concentrations, reducing required doses and minimizing off-target exposure in both in vitro and in vivo experiments.
- [1] Johnson DS, et al. J Pharmacol Exp Ther. 2011;338(1):114-124. Table 1. View Source
